3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a substituted phenyl ring. The phenyl ring contains a bromine atom at the 3-position and a methoxy group at the 4-position, conferring distinct electronic and steric properties. The Boc group enhances stability during peptide synthesis, while the bromine and methoxy substituents may influence binding interactions in biological systems or chemical reactivity. This compound is primarily utilized in pharmaceutical research as a building block for peptide modifications or as an intermediate in drug discovery .
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMDDTRCARZTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a derivative of bromophenol and propanoic acid, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a brominated phenyl group and an amino acid moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit various biological activities:
-
Anticancer Activity
- Studies have shown that bromophenol derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to bromophenols have been reported to inhibit cell growth in human cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), and lung adenocarcinoma (A549) cells .
- The mechanism of action often involves the induction of reactive oxygen species (ROS) and the modulation of signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis .
- Anti-inflammatory Effects
- Antimicrobial Activity
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several bromophenol derivatives against A549 lung cancer cells. The results showed that certain derivatives could lower cell viability significantly, with IC50 values ranging from 4.29 µM to 10 µM. The study concluded that these compounds might serve as lead candidates for further development into anticancer agents due to their ability to induce apoptosis through mitochondrial pathways .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. Additionally, toxicity studies suggest that many bromophenol derivatives exhibit low toxicity in vivo, making them suitable candidates for drug development .
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Properties
- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Its structure allows for potential interactions with inflammatory pathways, making it a candidate for further investigation in treating conditions characterized by inflammation.
-
Anticancer Activity
- Compounds with similar structural motifs have shown promise in anticancer research. The presence of the bromine atom and the methoxy group may enhance the compound's ability to interact with biological receptors involved in cancer cell proliferation and apoptosis.
-
Neuroprotective Effects
- Some analogs of this compound have been studied for neuroprotective properties. The potential modulation of neurotransmitter systems could be a pathway through which this compound exerts protective effects against neurodegenerative diseases.
Research indicates that 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can interact with various biological targets, suggesting multiple mechanisms of action:
- Receptor Binding: The compound may bind to specific receptors involved in inflammatory and neuroprotective pathways.
- Enzyme Inhibition: It could inhibit enzymes that play roles in disease progression, particularly in inflammatory and cancerous tissues.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features and potential advantages of 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:
| Compound Name | Chemical Formula | Unique Features | Potential Applications |
|---|---|---|---|
| 3-(4-Methoxyphenyl)propanoic acid | C10H12O2 | Lacks bromine | Anti-inflammatory |
| 3-(2-Bromo-4-methylphenoxy)propanoic acid | C10H11BrO3 | Contains ether group | Anticancer |
| 3-(3-Bromo-4-methylphenyl)propanoic acid | C10H11BrO2 | Bromine at ortho position | Neuroprotective |
Case Studies
-
Inflammation Model Studies
- In vitro studies using cell lines exposed to inflammatory stimuli demonstrated that this compound reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
-
Cancer Cell Line Research
- Tests on various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation, suggesting that it could serve as a lead compound for developing new anticancer therapies.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amino group undergoes acid-catalyzed cleavage, a critical step in peptide synthesis and intermediate functionalization.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free amine + CO₂ + tert-butyl cation | 95–98% | |
| HCl (4M) in dioxane | Partial deprotection with residual Boc | 60–70% |
-
Mechanistic Insight : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .
-
Applications : Deprotection is essential for generating reactive amine intermediates for further coupling or cyclization .
Reactivity of the Aromatic Bromine
The bromine substituent on the aromatic ring participates in cross-coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling
-
Key Observations :
Nucleophilic Aromatic Substitution
| Conditions | Nucleophile | Product | Yield | Temperature | Source |
|---|---|---|---|---|---|
| CuI, K₂CO₃, DMF | Sodium azide (NaN₃) | 3-Azido-4-methoxyphenyl derivative | 68% | 80°C | |
| KOtBu, 18-crown-6, THF | Thiophenol | 3-(PhS)-4-methoxyphenyl derivative | 55% | 60°C |
Carboxylic Acid Functionalization
The propanoic acid moiety undergoes standard derivatization reactions.
Esterification
| Conditions | Alcohol | Product | Yield | Catalyst | Source |
|---|---|---|---|---|---|
| H₂SO₄, MeOH | Methanol | Methyl ester | 90% | H₂SO₄ | |
| DCC, DMAP, CH₂Cl₂ | Benzyl alcohol | Benzyl ester | 85% | DCC/DMAP |
Amide Formation
| Conditions | Amine | Product | Yield | Coupling Agent | Source |
|---|---|---|---|---|---|
| HATU, DIPEA, DMF | Glycine methyl ester | Boc-protected dipeptide analog | 78% | HATU | |
| TBTU, HOBt, DIEA | Aniline | Aryl amide | 72% | TBTU/HOBt |
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocycles.
| Conditions | Product | Yield | Key Intermediate | Source |
|---|---|---|---|---|
| TFA, CHCl₃, MgSO₄ | Tetrahydro-β-carboline derivative | 67% | Iminium ion | |
| POCl₃, DMF | Oxazolone ring | 58% | Acyl chloride |
-
Mechanistic Pathway : Cyclization proceeds via activation of the carboxylic acid to an acyl chloride, followed by nucleophilic attack by the Boc-protected amine.
Comparative Reactivity with Analogues
The methoxy and bromine substituents differentiate this compound from structurally similar derivatives:
| Compound | Key Reaction | Rate vs. Target Compound | Source |
|---|---|---|---|
| 3-(4-Chlorophenyl) analog | Suzuki coupling | 1.5× faster | |
| 3-(3-Bromo-4-hydroxyphenyl) analog | Nucleophilic substitution | 2× slower |
-
Electronic Effects : The electron-donating methoxy group deactivates the ring toward electrophilic substitution but enhances stability in radical reactions .
Stability Under Reaction Conditions
Comparison with Similar Compounds
(3R)-3-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Molecular Formula: C₁₄H₁₈BrNO₄.
- Melting Point : 143–145°C.
- The bromine position (para vs. meta) may impact steric interactions in target binding .
3-(5-Bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Substituents : 5-Bromoindole moiety.
- Molecular Formula : C₁₆H₁₉BrN₂O₄.
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid
- Substituents : Bromo, hydroxyl, and methoxy groups; ketone backbone.
- Molecular Formula : C₁₀H₉BrO₅.
- Key Difference: The hydroxyl group increases acidity (pKa ~2–3), and the ketone replaces the amino group, rendering it unsuitable for peptide coupling .
Analogues with Alternative Protecting Groups
Fmoc-L-4-(O-tButylcarboxymethyl)phe-OH
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic Acid
- Substituents: Benzyl-protected phenol (4-phenylmethoxyphenyl).
- Melting Point : 108–110°C.
- Key Difference : The benzyl group provides temporary protection for hydroxyl functionalities, enabling selective deprotection in multi-step syntheses .
Backbone-Modified Analogues
(S)-2-Amino-3-(4-bromophenyl)propanoic Acid
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Protecting Group : Trifluoroacetyl (TFA).
- Substituents : Methoxycarbonylphenyl.
- Key Difference : The TFA group is more labile under basic conditions, offering distinct deprotection strategies compared to Boc .
Comparative Data Table
Research Implications
- Bioactivity : Bromine and methoxy groups in the main compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
- Synthetic Utility : Boc protection ensures stability during peptide elongation, while analogues with Fmoc or TFA groups enable orthogonal synthesis strategies .
- Solubility Trends : Methoxy and hydroxyl groups improve aqueous solubility, whereas bulky t-butyl or benzyl groups reduce it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
